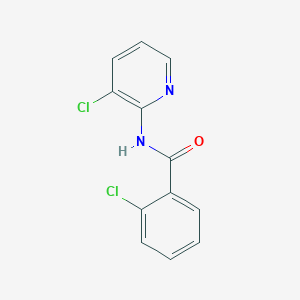
2-chloro-N-(3-chloropyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-chloropyridin-2-yl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is also known as CCYB and has a molecular formula of C12H8Cl2N2O. In
Applications De Recherche Scientifique
2-chloro-N-(3-chloropyridin-2-yl)benzamide has been used in various scientific research applications, including cancer research, neuroscience, and medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, 2-chloro-N-(3-chloropyridin-2-yl)benzamide has been used as a tool compound in neuroscience research to study the role of certain proteins in synaptic transmission. In medicinal chemistry, this compound has been used as a starting material for the synthesis of novel drug candidates.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3-chloropyridin-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell growth and division. Studies have shown that this compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 2-chloro-N-(3-chloropyridin-2-yl)benzamide can disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-chloro-N-(3-chloropyridin-2-yl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-chloro-N-(3-chloropyridin-2-yl)benzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In neuroscience research, this compound has been shown to modulate the activity of certain proteins involved in synaptic transmission, which can affect neuronal signaling and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-(3-chloropyridin-2-yl)benzamide in lab experiments is its potent activity against cancer cells, which makes it a valuable tool for cancer research. Additionally, this compound has been shown to have good selectivity for certain kinases, which can help researchers study the specific signaling pathways involved in cancer and other diseases. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments and limit its use in certain applications.
Orientations Futures
There are several future directions for research involving 2-chloro-N-(3-chloropyridin-2-yl)benzamide. One area of interest is the development of new anticancer drugs based on this compound. Researchers can use the structure of 2-chloro-N-(3-chloropyridin-2-yl)benzamide as a starting point to design and synthesize novel compounds with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as neuroscience and medicinal chemistry.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(3-chloropyridin-2-yl)benzamide involves the reaction of 2-amino-5-chloropyridine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction yields the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Propriétés
Formule moléculaire |
C12H8Cl2N2O |
|---|---|
Poids moléculaire |
267.11 g/mol |
Nom IUPAC |
2-chloro-N-(3-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-5-2-1-4-8(9)12(17)16-11-10(14)6-3-7-15-11/h1-7H,(H,15,16,17) |
Clé InChI |
CKXLMCGLUYYFDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=N2)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)



![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)






